1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione
説明
Structure
3D Structure
特性
IUPAC Name |
1,7-dihydropyrrolo[3,2-c]pyridine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-6-3-5-4(1-2-8-5)7(11)9-6/h1-2,8H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAOFQUVPSCSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN2)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314810 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65523-03-7 | |
| Record name | NSC288721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Pyrrolo 3,2 C Pyridine 4,6 5h,7h Dione and Its Derivatives
Classical Synthetic Routes
Classical methods for constructing the 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione core often involve the formation of the pyridine (B92270) ring onto a pre-existing pyrrole (B145914) structure. These routes typically rely on multi-step sequences involving condensation and cyclization reactions.
A key classical route involves the reaction of ethyl 3-(ethoxycarbonyl)pyrrole-2-acetate with an amine. acs.org An investigation into the reaction between ethyl 3-(ethoxycarbonyl)pyrrole-2-acetate and aqueous methylamine (B109427) led to a deeper understanding of the formation of the this compound ring system. This reaction pathway highlights the susceptibility of the C-6 carbonyl group to nucleophilic attack and subsequent ring-opening reactions, which can lead to various 2,3-disubstituted pyrrole derivatives. acs.org The formation of the dione (B5365651) structure itself, this compound (referred to as 3,7-dideazaxanthine), is a critical step in this reaction sequence. acs.org
The construction of the pyrrolo[3,2-c]pyridine scaffold is often achieved through multi-step synthetic sequences. These routes offer the flexibility to introduce various substituents on the heterocyclic core. For instance, a general strategy involves starting from appropriately substituted pyridines and building the pyrrole ring, or vice-versa.
One documented multi-step synthesis starts from 2-aminonicotinonitriles. researchgate.net This sequence involves a Sandmeyer reaction, followed by amination, a Thorpe-Ziegler reaction for the pyrrole ring formation, hydrolysis, and a final cyclization step to yield a related pyridopyrrolo-oxazinone structure. researchgate.net
Another versatile multi-step approach has been employed for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives. nih.govsemanticscholar.org This sequence begins with a commercially available substituted pyridine, such as 2-bromo-5-methylpyridine. The synthesis proceeds through the following key transformations:
Oxidation: The pyridine nitrogen is oxidized to form the N-oxide.
Nitration: The pyridine ring is nitrated at the 4-position.
Vinylogous Substitution: Reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) introduces a dimethylaminovinyl group.
Reductive Cyclization: Treatment with iron powder in acetic acid leads to the formation of the fused pyrrole ring, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. nih.govsemanticscholar.org This intermediate is then used for further functionalization.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives allows for the modulation of the compound's physicochemical and biological properties. Research has focused on introducing substituents at the N-5 position and on the pyridine ring.
The 5-methyl derivative of the parent dione is a key analogue whose synthesis and reactivity have been studied. The synthesis is achieved by reacting ethyl 3-(ethoxycarbonyl)pyrrole-2-acetate with aqueous methylamine. acs.org This reaction leads to the formation of 5-methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione. This derivative, like the parent compound, is susceptible to ring-opening reactions at the C-6 carbonyl position when treated with nucleophiles. acs.org
A primary strategy for introducing functional diversity into the 1H-pyrrolo[3,2-c]pyridine scaffold is through modern cross-coupling reactions. The Suzuki-Miyaura coupling has been effectively used to introduce aryl groups at the 6-position of the ring system. nih.gov
Starting from the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, a palladium-catalyzed Suzuki coupling with various substituted phenylboronic acids affords a range of 6-aryl derivatives. nih.govsemanticscholar.org This reaction is typically carried out in a mixture of 1,4-dioxane (B91453) and water, using a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate. nih.gov
Another key position for introducing functional groups is the nitrogen atom of the pyrrole or pyridine ring. For the related pyrrolo[3,4-c]pyridine-1,3-dione systems, N-substitution is a common strategy. nih.govsemanticscholar.org This is typically achieved by condensing the parent imide with haloalkyl derivatives, followed by reaction with various amines to introduce diverse side chains. semanticscholar.org These methods demonstrate a versatile approach to modifying the scaffold by introducing different alkyl and aryl groups on the nitrogen atoms, which can significantly influence the molecule's properties. nih.gov
| Parameter | Condition | Source |
|---|---|---|
| Substrate | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | nih.gov |
| Reagent | Substituted phenylboronic acid | nih.gov |
| Catalyst | Pd(PPh₃)₄ | nih.gov |
| Base | K₂CO₃ | nih.gov |
| Solvent | 1,4-Dioxane / H₂O | nih.gov |
| Reaction Mode | Microwave irradiation | nih.gov |
| Temperature | 125 °C | nih.gov |
Novel Synthetic Approaches and Methodological Advancements
Recent advancements in synthetic methodology have provided more efficient and versatile routes to pyrrolopyridine derivatives. These include one-pot reactions and the use of microwave assistance to accelerate reaction times and improve yields.
One-pot, three-component reactions represent a significant advancement, offering atom and step economy. For instance, dihydropyrrolo[3,2-c]pyridine-4-one analogues have been synthesized via a one-pot reaction between bromoketones, piperidine-2,4-dione, and ammonium (B1175870) acetate. rasayanjournal.co.in A similar strategy has been used to synthesize other hydrogenated pyrrolo[3,2-c]pyridines from 4-aminopyridin-2(1H)-ones, 2,2-dihydroxy-1-arylethan-1-ones, and 4-hydroxy-2H-pyran-2-ones in water, highlighting an environmentally friendly approach. researchgate.net
Chemical Reactivity and Transformations of 1h Pyrrolo 3,2 C Pyridine 4,6 5h,7h Dione
Ring-Opening Reactions of the Core Scaffold
The core structure of 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its derivatives is susceptible to nucleophilic attack, which can lead to the opening of the pyridine (B92270) ring. This reactivity has been systematically investigated and provides a route to various substituted pyrrole (B145914) derivatives.
A key study demonstrated that this compound and its 5-methyl and 5-oxa analogues undergo nucleophilic ring-opening at the C-6 carbonyl position. acs.org This reaction with aqueous methylamine (B109427) was initially unexpected and led to a deeper investigation into the compound's reactivity. acs.org The reaction of ethyl 3-(ethoxycarbonyl)pyrrole-2-acetate with aqueous methylamine was reconsidered, revealing that the bicyclic dione (B5365651) system is prone to cleavage under these conditions. acs.org This reactivity allows for the synthesis of 2,3-disubstituted pyrrole derivatives that are not easily accessible through other synthetic routes. acs.org
The following table summarizes the observed ring-opening reactions:
| Reactant | Nucleophile/Reagent | Product(s) | Reference(s) |
| This compound | Aqueous Methylamine | 2,3-disubstituted pyrrole derivatives | acs.org |
| 5-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione | Aqueous Methylamine | 2,3-disubstituted pyrrole derivatives | acs.org |
| 5-Oxa-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione | Aqueous Methylamine | 2,3-disubstituted pyrrole derivatives | acs.org |
| 7-Chloro derivative | Water, Methanol | 2,3-disubstituted pyrroles | acs.org |
It was also found that the 7-chloro derivative of the dione is susceptible to ring opening at the C-4 carbonyl in the presence of water and methanol, further expanding the range of accessible substituted pyrroles. acs.org
Derivatization Reactions for Structure Elucidation and Activity Modulation
The derivatization of the this compound scaffold is a critical strategy for elucidating structure-activity relationships (SAR) and developing compounds with enhanced biological profiles. A variety of synthetic methodologies have been employed to introduce diverse substituents at various positions of the heterocyclic core.
Recent research has focused on the synthesis of novel 1H-pyrrolo[3,2-c]pyridine derivatives as potential anticancer agents. nih.govsemanticscholar.org In one such study, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized. nih.govsemanticscholar.org The key synthetic steps involved the N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboronic acid, followed by a Suzuki cross-coupling reaction to introduce various aryl groups at the C-6 position. nih.govsemanticscholar.org
The following table outlines some of the synthesized derivatives and their reported biological activities:
| Derivative Name | R-group at C-6 | Biological Activity (IC50) | Reference(s) |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Phenyl | Not specified in abstract | nih.govsemanticscholar.org |
| 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | m-tolyl | Not specified in abstract | nih.gov |
| 6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | p-tolyl | Not specified in abstract | semanticscholar.org |
| 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-methoxyphenyl | Not specified in abstract | nih.gov |
| 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-ethoxyphenyl | Not specified in abstract | nih.gov |
| 6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-fluorophenyl | Not specified in abstract | nih.gov |
| 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-chlorophenyl | Not specified in abstract | nih.gov |
| 6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | pyridin-3-yl | Not specified in abstract | nih.gov |
| 10t (indolyl at C-6) | Indolyl | HeLa: 0.12 µM, SGC-7901: 0.15 µM, MCF-7: 0.21 µM | nih.govsemanticscholar.org |
These derivatization efforts highlight the versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold in accommodating a wide range of substituents, leading to the discovery of potent bioactive molecules.
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Potency and Selectivity
The introduction of different functional groups at various positions on the 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione scaffold can profoundly influence its interaction with biological targets, thereby affecting its potency and selectivity.
The pyrrole (B145914) ring, and specifically its nitrogen atom, presents a key site for chemical modification. In related pyrrolopyridine structures, substitutions at the pyrrole nitrogen have been shown to be critical for modulating biological activity. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, moving the nitrogen within the pyridine (B92270) ring to create the pyrrolo[2,3-b]pyridine scaffold led to an increase in potency as a PDE4B inhibitor. nih.gov Conversely, N-methylation of a related pyrrolo[3,2-b]pyridine resulted in an inactive compound. nih.gov This highlights the sensitivity of the biological activity to the substitution pattern on and around the pyrrole nitrogen.
In studies on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, the nature of the substituent on the imide nitrogen (part of the pyrrole dione (B5365651) system) is a determining factor for analgesic and sedative effects. The length and functionality of an alkyl linker attached to the nitrogen significantly impact potency. nih.govnih.gov For example, a 2-hydroxypropyl linker was found to be highly active. nih.gov
Substituents on the pyridine ring of the pyrrolopyridine core are instrumental in fine-tuning biological activity. In studies of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, the type of alkoxy substituent on the pyridine ring was found to have a decisive influence on analgesic potency, with methoxy (B1213986) groups generally conferring higher activity than ethoxy groups. nih.govnih.gov
In a different series of 1H-pyrrolo[3,2-c]pyridine derivatives investigated as anticancer agents, substitutions on the pyridine ring were also critical. The introduction of aryl groups at the 6-position of the 1H-pyrrolo[3,2-c]pyridine scaffold was a key part of the design strategy. nih.govsemanticscholar.org The electronic nature of these aryl substituents significantly impacted antiproliferative activity. nih.govsemanticscholar.org
The table below summarizes the impact of pyridine ring modifications on the anticancer activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives against the HeLa cell line. nih.gov
| Compound | Substituent at 6-position | IC₅₀ (µM) on HeLa cells |
| 10a | phenyl | >10 |
| 10d | p-tolyl | 2.85 |
| 10h | 4-methoxyphenyl | 1.89 |
| 10k | 4-ethoxyphenyl | 1.95 |
| 10l | 4-fluorophenyl | 3.58 |
| 10m | 4-chlorophenyl | 3.12 |
| 10t | indolyl | 0.12 |
This interactive table is based on data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives, not the specific dione mentioned in the subject.
The carbonyl groups in the dione structure are expected to play a significant role in the molecule's biological activity, primarily through their ability to form hydrogen bonds with biological targets. In related pyrrolo[3,4-c]pyridine-1,3,6-trione derivatives, which are potent anti-HIV agents, the trione (B1666649) scaffold is considered crucial for their mechanism of action. nih.gov The substitution of a carbonyl group at the 6-position with a different ring system in other pyrrolo[3,4-c]pyridine-3,6-dione derivatives led to compounds with high affinity for PI3Kγ. mdpi.com While direct evidence for this compound is limited, the presence of two carbonyl groups suggests that hydrogen bonding capabilities are a key feature for potential biological interactions.
Quantitative Structure-Activity Relationship (QSAR) Analyses
QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. While no specific QSAR studies for this compound were identified, a QSAR analysis was conducted on a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives as anti-HIV agents. tsijournals.com
In this study, Genetic Function Algorithm (GFA) and Multi Linear Regression Analysis (MLRA) were employed to build a QSAR model. The model revealed a strong correlation between the physicochemical properties of the compounds and their anti-HIV activity, with a squared correlation coefficient (R²) of 0.9334. tsijournals.com The descriptors selected by the GFA were crucial in predicting the biological activity. tsijournals.com Such studies on related structures underscore the potential of using QSAR to guide the design of novel and more potent this compound derivatives.
No Publicly Available Data on the Molecular and Cellular Mechanism of Action of this compound
Following a comprehensive review of available scientific literature, there is currently no specific, publicly accessible research detailing the molecular and cellular mechanism of action for the chemical compound this compound. While research exists on various derivatives of the broader 1H-pyrrolo[3,2-c]pyridine scaffold, this information does not directly apply to the dione form of the molecule as specified.
The user's request for an article structured around the specific biological interactions of this compound cannot be fulfilled at this time due to the absence of published data on the following key areas:
Interaction with Specific Biological Targets: There is no information identifying specific enzymes, receptors, or DNA sequences that this compound interacts with.
Binding Modes and Ligand-Protein Interactions: Consequently, there are no studies describing its binding modes, such as hydrogen bonding or van der Waals forces with any protein targets.
Modulation of Cellular Pathways: Research detailing the modulation of cellular pathways, such as the NF-κB/MAPK pathway, by this specific compound has not been found.
Research on related but structurally distinct derivatives of 1H-pyrrolo[3,2-c]pyridine has shown a range of biological activities, including the inhibition of tubulin polymerization and various kinases. However, these findings are specific to the derivatives studied and cannot be extrapolated to accurately describe the mechanism of action for this compound. One older study from 1978 focused on the chemical ring-opening reactions of this compound, also referred to as 3,7-dideazaxanthine, but did not investigate its biological mechanism of action.
Therefore, until further research is conducted and published, a detailed and scientifically accurate article on the molecular and cellular mechanism of action of this compound cannot be generated.
Computational and in Silico Methodologies in Research on 1h Pyrrolo 3,2 C Pyridine 4,6 5h,7h Dione
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand within the active site of a target protein. This information is crucial for understanding the basis of molecular recognition and for designing more effective inhibitors.
Research into derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold has effectively utilized molecular docking to elucidate their mechanism of action. In a notable study, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization, a validated target for anticancer drugs. semanticscholar.orgnih.gov Molecular modeling studies were conducted to understand how the most potent compound, designated 10t , interacts with tubulin at the colchicine-binding site. nih.gov The simulations revealed that compound 10t fits snugly into the binding pocket, forming key hydrogen bonds with the amino acid residues Thrα179 and Asnβ349. semanticscholar.orgnih.gov This predicted binding mode provided a structural rationale for the compound's high efficacy in inhibiting tubulin polymerization and its potent anticancer activity against various cell lines. nih.gov
In another line of research, pyrrolo[3,2-c]pyridine derivatives were investigated as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in cancer and inflammatory diseases. nih.gov Molecular docking was employed to guide the design and understand the structure-activity relationships of these inhibitors. The studies helped identify key interactions and rationalize the superior potency of optimized compounds like 1r , which was found to be 3.2 times more potent than the initial lead compound. nih.gov
| Compound/Derivative | Target Protein | Predicted Key Interactions | Source |
| 10t | Tubulin (Colchicine Site) | Hydrogen bonds with Thrα179 and Asnβ349 | nih.gov, semanticscholar.org |
| 1r | FMS Kinase (CSF-1R) | Binding within the kinase active site, leading to potent inhibition | nih.gov |
Pharmacokinetic (PK) Considerations and Predictions (e.g., bioavailability)
Beyond target binding, the success of a drug candidate depends on its pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools play a vital role in the early prediction of these properties, allowing chemists to filter out compounds that are likely to fail later in development due to poor bioavailability or metabolic instability.
For derivatives of 1H-pyrrolo[3,2-c]pyridine, computational methods have been applied to assess their drug-likeness. One of the most common assessments is the "Lipinski's Rule of Five," which evaluates physicochemical properties to predict if a compound is likely to have good oral absorption. A study on the potent tubulin inhibitor 10t disclosed that the compound conformed well to Lipinski's Rule of Five, suggesting it possesses favorable properties for oral bioavailability. semanticscholar.orgnih.gov This prediction is a critical first step, indicating that the molecule has a desirable balance of lipophilicity and molecular size to be considered a viable drug candidate. nih.gov
While detailed in vivo pharmacokinetic studies for many of these specific derivatives are not widely published, the initial in silico screening is a standard and essential practice in their development. These computational predictions help prioritize which compounds should be synthesized and advanced to more resource-intensive cellular and animal testing. mdpi.com
| Parameter | Lipinski's Rule of Five | Significance for Bioavailability | Source |
| Molecular Weight | ≤ 500 Da | Affects absorption and diffusion | nih.gov, semanticscholar.org |
| LogP (Lipophilicity) | ≤ 5 | Influences solubility and membrane permeability | nih.gov, semanticscholar.org |
| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and membrane transport | nih.gov, semanticscholar.org |
| Hydrogen Bond Acceptors | ≤ 10 | Impacts solubility and membrane transport | nih.gov, semanticscholar.org |
The table outlines the parameters of Lipinski's Rule of Five, which the derivative 10t was found to conform to.
Computational Approaches for Lead Optimization and Compound Design
Computational chemistry is central to the process of lead optimization, where an initial "hit" or "lead" compound with moderate activity is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. This rational design process relies heavily on the structural insights gained from techniques like molecular docking.
The development of 1H-pyrrolo[3,2-c]pyridine derivatives provides clear examples of computational approaches guiding compound design. The design strategy for the tubulin inhibitors involved using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to "lock" the molecule in a specific bioactive conformation that mimics the binding of known inhibitors like Combretastatin A-4. nih.gov This strategy of using a rigid scaffold is a common and effective approach in medicinal chemistry to reduce conformational flexibility and enhance binding affinity.
Furthermore, research on FMS kinase inhibitors based on the pyrrolo[3,2-c]pyridine structure demonstrates a classic lead optimization workflow. nih.gov Starting with a lead compound (KIST101029 ), a series of eighteen new analogues were synthesized and tested. nih.gov This process led to the discovery of compound 1r , which exhibited a significantly lower IC₅₀ value (a measure of inhibitory potency) than the original lead. nih.gov Such improvements are rarely accidental and are typically guided by iterative cycles of computational modeling, chemical synthesis, and biological testing to build a comprehensive understanding of the structure-activity relationship (SAR). nih.gov This allows chemists to make targeted modifications to the molecular structure to enhance desired properties.
| Compound | Target | IC₅₀ | Fold Improvement vs. Lead | Role | Source |
| KIST101029 | FMS Kinase | 96 nM | - | Lead Compound | nih.gov |
| 1e | FMS Kinase | 60 nM | 1.6x | Optimized Compound | nih.gov |
| 1r | FMS Kinase | 30 nM | 3.2x | Optimized Lead | nih.gov |
Therapeutic Potential and Future Research Directions
Current Status as a Research Compound
Currently, 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione is primarily recognized as a research compound. Its existence and chemical properties, such as its ring-opening reactions, were described in early chemical literature. acs.orgacs.org The compound is available from various chemical suppliers, which facilitates its use in research settings. sigmaaldrich.com However, a comprehensive review of recent scientific literature reveals a notable lack of in-depth studies focused specifically on the biological activity and therapeutic potential of this particular dione (B5365651). Much of the contemporary research has instead been directed towards its derivatives and structural isomers.
For instance, a 2024 study focused on a series of 1H-pyrrolo[3,2-c]pyridine derivatives (not the dione itself) as potential anticancer agents. These compounds were designed as colchicine-binding site inhibitors and showed promising in vitro activity against several cancer cell lines. nih.govsemanticscholar.org This highlights the therapeutic potential inherent in the 1H-pyrrolo[3,2-c]pyridine core, even if the dione variant remains largely unexplored.
Opportunities for Drug Development and Optimization
The structural characteristics of this compound present several opportunities for drug development and optimization. The pyrrolopyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. This versatility is evident in the diverse biological activities reported for its isomers and derivatives.
Anticancer Applications: Recent research has demonstrated that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold can be potent anticancer agents. A study published in 2024 detailed the design and synthesis of a new series of these derivatives that act as colchicine-binding site inhibitors. nih.govsemanticscholar.org One of the most promising compounds from this series, 10t , displayed significant antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values ranging from 0.12 to 0.21 μM. nih.gov This compound was found to potently inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis. nih.govsemanticscholar.org These findings suggest that the this compound could serve as a starting point for developing new anticancer drugs targeting microtubule dynamics.
Analgesic and Sedative Properties: Research into the isomeric 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has revealed significant analgesic and sedative properties. nih.govbohrium.comnih.gov Studies have shown that these compounds can be more active than aspirin (B1665792) in certain pain models, with some derivatives exhibiting activity comparable to morphine. bohrium.comnih.gov This suggests a potential for developing novel non-opioid analgesics. The mechanism of action is thought to be related to the inhibition of cyclooxygenase (COX) at lower doses and potential interaction with opioid receptors at higher doses. bohrium.com
Anti-HIV and Other Therapeutic Areas: Derivatives of the isomeric pyrrolo[3,4-c]pyridine scaffold have also been investigated for their anti-HIV activity. nih.govmdpi.com Certain derivatives have shown the ability to inhibit HIV-1 replication, making this scaffold a potential starting point for the development of new antiretroviral drugs. nih.gov Furthermore, the broader class of pyrrolopyridines has been explored for antidiabetic, antimycobacterial, and anti-inflammatory activities, indicating a wide range of potential therapeutic applications that could be explored with the this compound core. nih.gov
The following table summarizes the research findings for some derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, illustrating the potential for optimization.
| Compound | Target/Activity | Key Findings |
| 10t (a 1H-pyrrolo[3,2-c]pyridine derivative) | Anticancer (Colchicine-binding site inhibitor) | Potent activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values of 0.12, 0.15, and 0.21 µM, respectively. nih.gov |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Analgesic and Sedative | More active than aspirin in the "writhing" test; some derivatives show activity similar to morphine. bohrium.comnih.gov |
| 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives | Anti-HIV | Moderate activity in inhibiting HIV-1 replication. nih.gov |
Challenges in Translating Research Findings into Clinical Applications
Despite the promising potential of the pyrrolopyridine scaffold, significant challenges exist in translating preclinical research findings into clinically approved therapies. For this compound, the primary challenge is the current lack of direct research into its biological effects.
A major hurdle for any new chemical entity is the extensive and rigorous preclinical and clinical development process. This includes comprehensive studies on toxicology, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics. The high attrition rate of drug candidates during this process means that even promising compounds face a long and uncertain path to clinical use.
Furthermore, the synthesis and optimization of derivatives can be complex and costly. While laboratory-scale synthesis of various pyrrolopyridine derivatives has been successfully demonstrated, scaling up these processes for commercial production can present significant chemical engineering challenges. nih.gov
Another challenge is the potential for off-target effects and unforeseen toxicities. The very versatility of the pyrrolopyridine scaffold, which makes it an attractive starting point for drug discovery, can also lead to interactions with multiple biological targets, some of which may be undesirable.
Emerging Areas of Research and Novel Applications
Given the diverse biological activities of its structural relatives, several emerging areas of research and novel applications can be envisioned for this compound.
One promising avenue is the development of kinase inhibitors. Pyrrolo[3,2-c]pyridine derivatives have been shown to have an inhibitory effect against FMS kinase, suggesting their potential in the treatment of cancer and arthritis. dntb.gov.ua This opens the door for screening this compound and its derivatives against a panel of kinases to identify potential new therapeutic targets.
The analgesic and sedative properties of the isomeric 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones suggest that the [3,2-c] isomer could be explored for applications in neuroscience. nih.gov This could include the development of novel treatments for chronic pain, anxiety disorders, or other neurological conditions.
Furthermore, the anti-HIV activity observed in related compounds points to the potential for developing new antiviral agents based on the this compound scaffold. nih.govmdpi.com
Q & A
Q. What are the established synthetic routes for 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione, and how can purity be optimized?
The compound is synthesized via cyclization of ethyl 3-ethoxycarbonylpyrrole-2-acetate under acidic conditions. Key steps include hydrolysis of the ester group followed by intramolecular lactamization. Purity optimization involves recrystallization from ethanol or acetic acid and characterization via -NMR (δ 10.2 ppm for NH protons) and HPLC (>98% purity) .
Q. How is the structural identity of this compound validated in synthetic workflows?
Structural confirmation relies on:
Q. What preliminary biological screening models are suitable for evaluating its bioactivity?
- Enzyme inhibition assays : Xanthine oxidase inhibition studies (IC > 100 µM, weak noncompetitive inhibition) using spectrophotometric uric acid detection at 290 nm .
- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) to establish baseline IC values .
Advanced Research Questions
Q. How do substituents at the 5-position influence reactivity and bioactivity?
- Chlorination : Treatment with phenylphosphonic dichloride yields 4,6-dichloro derivatives, enhancing electrophilicity for nucleophilic substitutions. The 5-methyl derivative undergoes demethylation under chlorination conditions, proposed via a radical mechanism .
- Bioactivity impact : Methyl or aryl substituents alter steric and electronic profiles, modulating enzyme binding (e.g., xanthine oxidase active-site interactions) .
Q. What mechanistic insights explain its weak xanthine oxidase inhibition?
Kinetic studies (Lineweaver-Burk plots) reveal noncompetitive inhibition, suggesting binding to an allosteric site rather than the active center. Molecular docking simulations indicate low-affinity interactions with residues outside the molybdopterin cofactor region .
Q. How can derivatives be designed to enhance anticancer activity?
- Structural modifications : Introducing electron-withdrawing groups (e.g., Cl, CF) at the 4-position improves tubulin polymerization inhibition (e.g., IC = 1.2 µM in MDA-MB-231 cells) .
- Hybrid scaffolds : Fusion with pyrazole or quinoline moieties enhances cytotoxicity (e.g., compound 94 in : IC = 2.5 µg/mL vs. doxorubicin’s 4.7 µg/mL in breast cancer) .
Q. What in vitro models validate its role in modulating STAT3/p38 signaling?
Q. What analytical challenges arise in characterizing reactive intermediates during synthesis?
- Instability of imine intermediates : Use low-temperature -NMR (−20°C) or trapping with acetic anhydride.
- Byproduct identification : LC-MS/MS detects lactam vs. lactone isomers during photoxygenation (e.g., ) .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
